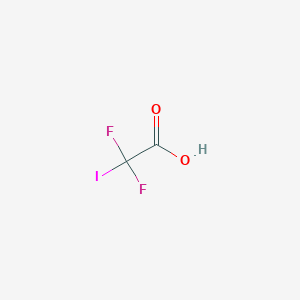

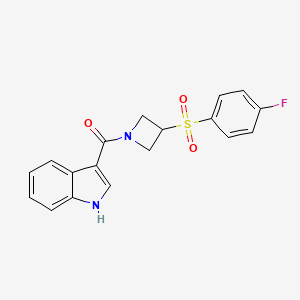

![molecular formula C12H11N3O B2727865 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile CAS No. 201989-83-5](/img/structure/B2727865.png)

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry. They possess various biological activities such as antimicrobial, antiviral, and anticancer properties . The presence of the nitrile group (-CN) and the ketone group (C=O) in the compound could also contribute to its reactivity and potential biological activity.

Molecular Structure Analysis

The compound contains a benzimidazole core, which is a fused aromatic ring system consisting of a benzene ring and an imidazole ring . The presence of the nitrile and ketone groups could influence the compound’s electronic structure and reactivity.Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the nitrile and ketone groups. Nitriles can undergo various reactions such as hydrolysis, reduction, and nucleophilic addition. Ketones can undergo reactions such as nucleophilic addition and condensation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (nitrile and ketone in this case) would influence properties such as solubility, melting point, and boiling point .科学的研究の応用

Spiroxindole Derivatives Synthesis

A study by Poomathi et al. (2015) detailed the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition (1,3-DC) reaction. These compounds were synthesized using benzo[d]imidazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine] and related carbonitriles, highlighting the versatility of benzo[d]imidazole derivatives in constructing complex and biologically relevant molecular architectures (Poomathi et al., 2015).

Thieno[2,3-b]-Thiophene Derivatives

Mabkhot et al. (2010) reported the synthesis of new Thieno[2,3-b]-thiophene derivatives incorporating the benzo[d]imidazole unit. This work showcases the compound's contribution to creating heterocyclic structures with potential for varied applications, including materials science and pharmaceuticals (Mabkhot et al., 2010).

Anticancer Activity

Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus as anticancer agents, starting from a related benzo[d]imidazole derivative. This study underscores the potential of benzo[d]imidazole-based compounds in medicinal chemistry, particularly in designing new anticancer drugs (Rashid et al., 2012).

N-Heterocyclic Carbenes in Organic Synthesis

Grasa et al. (2002) explored the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), as catalysts in transesterification and acylation reactions. This research highlights the role of benzo[d]imidazole derivatives in facilitating organic synthesis processes, providing efficient pathways to esterification and related reactions (Grasa et al., 2002).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles on mild steel in sulphuric acid. This study demonstrates the compound's utility in industrial applications, offering insights into its effectiveness in protecting metal surfaces from corrosion (Ammal et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-8(16)9(7-13)12-14-10-5-3-4-6-11(10)15(12)2/h3-6,16H,1-2H3/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGKUJJKYOCOFV-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C1=NC2=CC=CC=C2N1C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

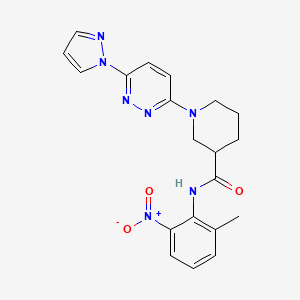

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)

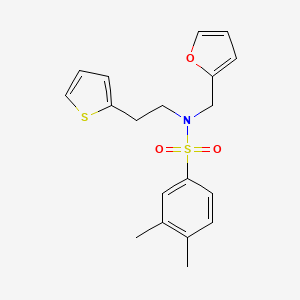

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)

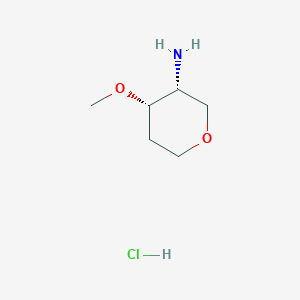

![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)

![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)